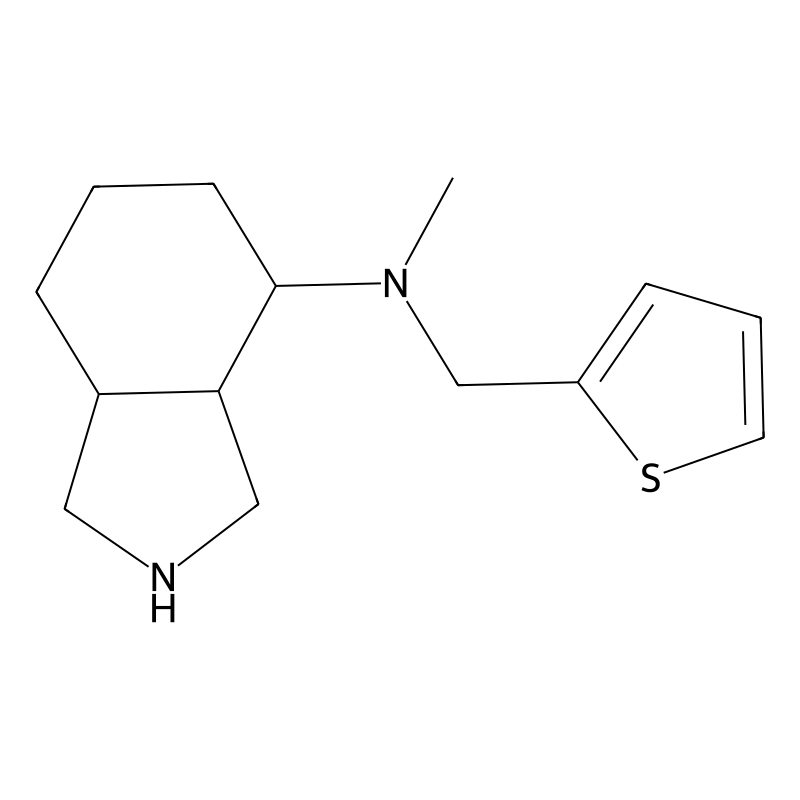

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine is a chemical compound with the molecular formula and a molecular weight of approximately 250.4 g/mol. This compound features a unique structure characterized by an isoindoline core, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The presence of a thiophen-2-ylmethyl group adds to its complexity, providing potential for diverse chemical and biological interactions.

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction: The isoindoline core may be reduced to yield more saturated derivatives.

- Substitution: The methyl group can be replaced with other functional groups, leading to derivatives with modified properties.

These reactions allow for the exploration of the compound's reactivity and the development of new derivatives for research and application.

Research indicates that N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine exhibits potential biological activities. It is being investigated for:

- Antimicrobial Properties: The compound shows promise in inhibiting the growth of various pathogens.

- Anticancer Activity: Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, indicating potential as an anticancer agent.

- Anti-inflammatory Effects: There is ongoing research into its ability to modulate inflammatory pathways.

These activities highlight its potential as a therapeutic agent in various medical applications.

The synthesis of N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine typically involves the condensation of suitable precursors. A common method includes:

- Condensation Reaction: An isoindoline derivative is reacted with thiophen-2-ylmethylamine in the presence of a methylating agent.

- Use of Catalysts: In industrial settings, phase-transfer catalysts such as N,N,N-trimethyl hexadecyl ammonium bromide can facilitate reactions under aerobic conditions, enhancing yield and efficiency.

Continuous flow reactors may also be employed to improve scalability and production rates.

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine has several applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.

- Pharmaceutical Development: The compound is being explored for its potential use in developing new medications targeting cancer and infectious diseases.

- Material Science: It is utilized in creating new materials and as a precursor in the synthesis of agrochemicals.

The mechanism of action for N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. Its binding affinity may modulate the activity of these targets, leading to various biological effects:

- Enzyme Inhibition: It may inhibit enzymes that play critical roles in cell proliferation.

- Receptor Modulation: The compound could interact with neurotransmitter receptors, influencing signaling pathways relevant to mood regulation and other physiological processes.

Several compounds share structural similarities with N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amine, including:

| Compound Name | Structural Features |

|---|---|

| N-Methyl-N-(thiophen-2-ylmethyl)piperidine | Contains a piperidine ring instead of an isoindoline core |

| N-Methyl-N-(thiophen-2-ylmethyl)pyrrolidine | Features a pyrrolidine ring; smaller cyclic structure |

| N-Methyl-N-(thiophen-2-ylmethyl)morpholine | Incorporates a morpholine ring; differs in nitrogen positioning |

Uniqueness

N-Methyl-N-(thiophen-2-ylmethyl)octahydro-1H-isoindol-4-amines' uniqueness lies in its isoindoline structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This specificity may lead to unique pharmacological profiles and applications not observed in its analogs.